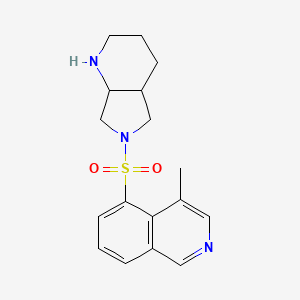
Isoquinoline sulfonyl derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline sulfonyl derivative 1 is a compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry . Isoquinoline derivatives are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .
Preparation Methods
The synthesis of isoquinoline sulfonyl derivative 1 can be achieved through various methods. One common approach involves the use of transition-metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported to yield substituted isoquinoline derivatives . Another method involves the use of amine-catalyzed protocols, where the intramolecular migration of an N-aryl sulfonyl group to the carbon atom of the alkyne moiety is facilitated . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Isoquinoline sulfonyl derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, acids, and bases. For instance, the oxidation of isoquinoline derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride . Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product . Major products formed from these reactions include various substituted isoquinoline derivatives with potential biological activities .
Scientific Research Applications
Isoquinoline sulfonyl derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand for transition-metal-based catalysts . In biology, isoquinoline derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . In medicine, they are explored for their therapeutic potential in treating various diseases, including neurodegenerative disorders and cardiovascular diseases . In industry, isoquinoline derivatives are used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of isoquinoline sulfonyl derivative 1 involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, some isoquinoline derivatives inhibit the activity of DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly . This mechanism is distinct from other known inhibitors and highlights the unique properties of this compound .
Comparison with Similar Compounds
Isoquinoline sulfonyl derivative 1 can be compared with other similar compounds, such as quinoline derivatives and other isoquinoline derivatives. Quinoline derivatives, like isoquinoline derivatives, are known for their diverse biological activities and applications in medicinal chemistry . isoquinoline derivatives often exhibit unique structural features and biological activities that set them apart . For example, this compound has been shown to possess potent antibacterial activity against fluoroquinolone-resistant bacteria, a property not commonly observed in quinoline derivatives . Other similar compounds include various substituted isoquinolines and isoquinolinium salts, which also exhibit a range of biological activities and applications .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-4-methylisoquinoline |
InChI |
InChI=1S/C17H21N3O2S/c1-12-8-18-9-13-4-2-6-16(17(12)13)23(21,22)20-10-14-5-3-7-19-15(14)11-20/h2,4,6,8-9,14-15,19H,3,5,7,10-11H2,1H3 |
InChI Key |
GPOFEWOVDWONOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CC4CCCNC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















